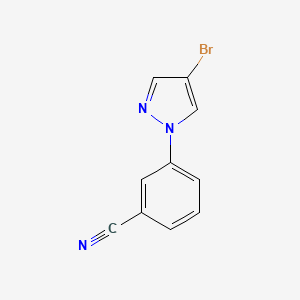

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-2-8(4-10)5-12/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOGJTKLBOEUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Prepared by the Senior Application Scientist, Chemical Synthesis & Drug Development Division

Abstract

This technical guide provides an in-depth overview of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will detail its chemical identity, including its definitive CAS Number, physicochemical properties, a representative synthetic protocol, and methods for its analytical characterization. Furthermore, this guide explores the compound's critical role as a synthetic intermediate, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Safety protocols, handling, and storage are also discussed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole-Benzonitrile Scaffold

In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile emerges as a compound of high strategic value, merging two pharmacologically significant moieties: the pyrazole ring and the benzonitrile group.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it acts as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and metabolic stability.[1] The nitrile substituent is also a key functional group in many pharmaceuticals, contributing to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.[2]

The subject of this guide, 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, uniquely combines these features with a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the facile introduction of additional molecular complexity.[3] This trifecta of features makes it a sought-after intermediate in the synthesis of high-value compounds, most notably as a precursor to potent kinase inhibitors.[3]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and safety.

CAS Number : 546142-07-8 [4][5]

The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for this specific chemical substance.

| Property | Value | Source |

| IUPAC Name | 3-(4-Bromopyrazol-1-yl)benzonitrile | Benchchem |

| Molecular Formula | C₁₀H₆BrN₃ | BLDpharm[6] |

| Molecular Weight | 248.08 g/mol | Benchchem[3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General knowledge |

| InChI Key | WUOGJTKLBOEUEW-UHFFFAOYSA-N | Benchchem[3] |

Synthesis and Purification: A Representative Protocol

While numerous proprietary methods exist for the synthesis of this intermediate, a common and logical approach involves the N-arylation of 4-bromo-1H-pyrazole with a suitable benzonitrile derivative. The following protocol is a representative, field-proven method based on established chemical principles for such transformations.

Causality in Experimental Design

The chosen strategy is a nucleophilic aromatic substitution (SNAᵣ) or a copper/palladium-catalyzed N-arylation reaction. The pyrazole nitrogen acts as the nucleophile, displacing a leaving group (such as fluorine or chlorine) on the benzonitrile ring, typically activated by the electron-withdrawing nature of the nitrile group. An alternative, and often more general, approach is a Buchwald-Hartwig or Ullmann-type coupling between 4-bromo-1H-pyrazole and 3-halobenzonitrile or 3-boronic acid benzonitrile.

For this representative protocol, we will describe a copper-catalyzed Ullmann condensation, a robust and cost-effective method for forming C-N bonds.

Experimental Workflow Diagram

Caption: Ullmann Condensation Workflow for Synthesis.

Step-by-Step Methodology

-

Vessel Preparation : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq), 3-fluorobenzonitrile (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Scientist's Note: K₂CO₃ is a crucial inorganic base that acts as a proton scavenger, facilitating the deprotonation of the pyrazole NH. CuI is the catalyst that enables the C-N bond formation. 3-Fluorobenzonitrile is often used as the electrophile due to the activating nature of the fluorine atom in SNAᵣ reactions.

-

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Inerting : Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reaction : Heat the reaction mixture to 130 °C with vigorous stirring.

-

Scientist's Note: Elevated temperatures are typically required to overcome the activation energy for Ullmann couplings.

-

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-1H-pyrazole) is consumed (typically 12-24 hours).

-

Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes.

-

Scientist's Note: The NH₄Cl solution helps to quench the reaction and complex with the copper catalyst, facilitating its removal.

-

-

Extraction : Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing : Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile.

Spectroscopic and Analytical Characterization

Validation of the product's identity and purity is a non-negotiable step. The following data are characteristic of the target compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzonitrile ring (approx. 7.5-8.0 ppm, 4H). Two distinct singlets for the pyrazole ring protons (approx. 7.8 ppm and 8.2 ppm, 2H). |

| ¹³C NMR | Signals for the nitrile carbon (approx. 117-119 ppm), the carbon bearing the nitrile (approx. 112-114 ppm), aromatic carbons (approx. 125-140 ppm), and the brominated carbon on the pyrazole ring (approx. 95-98 ppm). |

| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 248/250, showing the characteristic 1:1 isotopic pattern for a single bromine atom (⁷⁹Br/⁸¹Br).[3] |

| FT-IR | A sharp, strong absorbance characteristic of a nitrile (C≡N) stretch around 2225-2235 cm⁻¹. A peak for the C-Br bond around 550-600 cm⁻¹.[3] |

Applications in Research and Development

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key fragment of several developmental and approved drugs.

Precursor to JAK Kinase Inhibitors

The most prominent application of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for immune system regulation, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. A key structural relative of our topic compound, (R)-3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, is a direct precursor to Ruxolitinib , the first FDA-approved JAK1/JAK2 inhibitor.[7]

In the synthesis of these more complex molecules, the bromine atom on the pyrazole ring is typically replaced via a Suzuki coupling reaction with a pyrrolo[2,3-d]pyrimidine boronic acid or ester.

Caption: Synthetic Utility in Kinase Inhibitor Synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is derived from its Safety Data Sheet (SDS).[4]

Hazard Identification

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : Wear a laboratory coat.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a quintessential example of a modern synthetic building block that empowers medicinal chemists. Its well-defined structure, identified by CAS number 546142-07-8, combined with the synthetic versatility afforded by its brominated pyrazole moiety, makes it an invaluable intermediate. Its direct structural relevance to the precursors of approved therapeutics like Ruxolitinib underscores its importance in the ongoing development of targeted therapies. Proper understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical R&D.

References

-

Patsnap . Synthesis method of ruxolitinib intermediate. Eureka. Available at: [Link]

-

RSC Publishing . Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

Sources

- 1. [(3s)-3-(4-Bromo-1h-Pyrazol-1-Yl)pyrrolidin-1-Yl][3-(Propan-2-Yl)-1h-Pyrazol-5-Yl]methanone | C14H18BrN5O | CID 126961719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benchchem.com [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 3-(4-BroMo-1H-pyrazol-1-yl)benzonitrile | 546142-07-8 [chemicalbook.com]

- 6. 546142-07-8|3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 7. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this endeavor is the comprehensive characterization of a compound's physicochemical properties. These intrinsic attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of interest owing to the established pharmacological significance of both the pyrazole and benzonitrile scaffolds. The pyrazole nucleus is a cornerstone in numerous approved drugs, valued for its metabolic stability and versatile biological activities, including applications as kinase inhibitors in oncology.[1] The benzonitrile group, a common pharmacophore, can significantly influence a compound's electronic properties and its interactions with biological targets.[2] This document is intended to serve as a practical resource for researchers, offering both predicted physicochemical data and robust experimental protocols for their validation.

Molecular Identity and Structural Features

3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is a small molecule featuring a central phenyl ring substituted with a nitrile group at the 3-position and a 4-brominated pyrazole ring at the 1-position.

| Identifier | Value |

| IUPAC Name | 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile |

| CAS Number | 546142-07-8 |

| Molecular Formula | C₁₀H₆BrN₃ |

| Molecular Weight | 248.08 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. These values were computationally generated using the SwissADME web tool and serve as a valuable starting point for experimental design.[3][4] It is imperative to note that while predictive models are powerful tools in early-phase drug discovery, experimental verification is the gold standard for accurate characterization.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | ~110-115 °C | Influences solubility, dissolution rate, and formulation development. |

| Boiling Point | >400 °C | Relevant for purification and stability at elevated temperatures. |

| Water Solubility (LogS) | -3.5 (Poorly soluble) | A critical determinant of bioavailability and formulation strategies.[4] |

| Lipophilicity (LogP) | 2.5 | Impacts membrane permeability, plasma protein binding, and metabolic clearance. |

| pKa (most basic) | 1.8 (Predicted) | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 53.7 Ų | Correlates with passive molecular transport across biological membranes.[3] |

Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is heated slowly (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability. The solubility of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is predicted to be low, necessitating careful experimental determination.

Experimental Protocol (Thermodynamic Solubility):

-

Sample Preparation: An excess of the compound is added to a known volume of purified water (and other relevant solvents, e.g., buffers at different pH, organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for LogP Determination by RP-HPLC.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base. For 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the pyrazole nitrogen atoms are weakly basic.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile

A plausible synthetic route for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile involves the N-arylation of 4-bromopyrazole with 3-bromobenzonitrile. A copper-catalyzed Ullmann condensation is a suitable method for this transformation.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel is added 4-bromopyrazole (1.0 eq.), 3-bromobenzonitrile (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.) in dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction mixture is heated to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile.

Caption: General Workflow for the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile.

Spectral Characterization

The identity and purity of the synthesized 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and benzonitrile rings. The pyrazole protons should appear as singlets or doublets in the aromatic region, while the benzonitrile protons will exhibit a characteristic splitting pattern for a 1,3-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group will have a characteristic chemical shift in the downfield region. The brominated carbon of the pyrazole ring will also have a distinct chemical shift.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2230 cm⁻¹. Other characteristic bands for C-H, C=C, and C-N stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a molecule of interest in medicinal chemistry. By combining computationally predicted data with detailed, field-proven experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar compounds. The provided methodologies are designed to ensure scientific integrity and reproducibility, empowering scientists to make informed decisions in their drug discovery and development endeavors.

References

- Faria, J. V., et al. (2017). Pyrazole and its Fused-Ring Derivatives with Pharmacological Activity. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

- Avdeef, A. (2012).

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Journal of Chemical & Engineering Data. (n.d.). Experimental and Predicted Physicochemical Properties of Pyrazole Derivatives.

- Journal of Organic Chemistry. (n.d.). Synthesis of N-Arylpyrazoles via Copper-Catalyzed N-Arylation.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Spectroscopic characterization of substituted benzonitriles.

Sources

A Technical Guide to the Structural Analogs of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical scaffold 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a versatile building block in medicinal chemistry. We will dissect its core structure, explore strategies for analog development, and present detailed protocols for synthesis and analysis. The focus is on providing actionable insights for researchers engaged in drug discovery and materials science.

The Core Scaffold: Understanding 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

The title compound is a bifunctional molecule featuring a brominated pyrazole ring linked to a benzonitrile moiety. This specific arrangement offers significant advantages for chemical exploration. The bromine atom on the pyrazole ring serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions.[1] Concurrently, the benzonitrile group acts as a key pharmacophore, influencing the molecule's electronic properties and its potential to interact with biological targets.[1]

This scaffold is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including targeted therapies like Janus kinase (JAK) inhibitors.[1] Its derivatives have shown promise in oncology, with demonstrated activity against prostate cancer cells, and as potential androgen receptor modulators.[1]

Strategic Design of Structural Analogs

The exploration of structural analogs is central to optimizing the therapeutic potential of a lead compound. For the 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile core, analog design is typically guided by Structure-Activity Relationship (SAR) studies, which aim to correlate specific structural changes with alterations in biological activity.[2][3][4][5]

Key Strategies Include:

-

Modification at the Pyrazole C4-Position: The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, to probe the steric and electronic requirements of the target binding site.[1]

-

Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for a nitrile include, but are not limited to, thiazoles, oxazoles, and various tetrazole derivatives. This strategy can be used to modulate potency, selectivity, and pharmacokinetic properties.

-

Scaffold Hopping: In more advanced analog design, the pyrazole or benzonitrile rings can be replaced entirely with other heterocyclic systems to explore novel chemical space and intellectual property landscapes.

The pyrazole moiety itself is considered a "privileged structure" in medicinal chemistry, known for its presence in numerous drugs and its ability to engage in various biological interactions.[5]

Synthetic Pathways and Methodologies

The synthesis of analogs from the 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile core primarily relies on robust and well-established chemical transformations.

Workflow for Analog Synthesis via Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for diversifying the core scaffold at the C4-position of the pyrazole ring.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a C4-Arylated Analog

This protocol provides a representative method for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium Carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried round-bottom flask, add 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated analog.

Self-Validation: The success of the reaction is validated at each stage. Reaction completion is confirmed by chromatographic analysis. The identity and purity of the final product are confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Prominent Analogs and Their Biological Significance

The pyrazolylbenzonitrile framework is a key feature in a number of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[6]

Case Study: Janus Kinase (JAK) and Checkpoint Kinase 1 (Chk1) Inhibitors

-

JAK Inhibitors: The JAK-STAT signaling pathway is critical for immune function and cell growth. Inhibitors of this pathway, such as Ruxolitinib, are used to treat myelofibrosis and other inflammatory conditions.[2] The core structure of Ruxolitinib contains a pyrazole ring linked to a pyrrolopyrimidine, highlighting the importance of the pyrazole moiety in binding to the kinase hinge region.[2] Analogs of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile are actively investigated as precursors to novel JAK inhibitors.[1]

-

Chk1 Inhibitors: Checkpoint Kinase 1 is a key regulator of the DNA damage response. Inhibiting Chk1 can sensitize cancer cells to the effects of chemotherapy. Studies have identified potent Chk1 inhibitors based on a pyrazole-benzonitrile scaffold, demonstrating significant potentiation of DNA-damaging agents in cellular assays.[7]

The following diagram illustrates the general principle of kinase inhibition.

Caption: Competitive inhibition of a kinase by an analog.

Data Summary: Structure-Activity Relationships

The table below conceptualizes how SAR data for a series of analogs targeting a hypothetical kinase might be presented.

| Analog ID | Modification at C4-Position | IC₅₀ (nM) | Notes |

| Core | -Br | >10,000 | Starting material, inactive. |

| A-1 | -Phenyl | 850 | Introduction of aryl group confers moderate activity. |

| A-2 | -4-Fluorophenyl | 420 | Electron-withdrawing group improves potency. |

| A-3 | -4-Methoxyphenyl | 1,200 | Electron-donating group reduces potency. |

| A-4 | -Pyridin-4-yl | 150 | Heteroaromatic ring enhances binding, possibly through H-bonding. |

Data is illustrative and not from a specific study.

This data suggests that electron-withdrawing substituents and hydrogen bond acceptors on the C4-aryl ring are favorable for inhibitory activity against this hypothetical target.

Conclusion and Future Outlook

The 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile scaffold is a proven and highly tractable starting point for the development of potent and selective bioactive molecules, particularly kinase inhibitors.[6][8] The synthetic versatility of the C4-bromo position allows for extensive exploration of the chemical space, enabling fine-tuning of pharmacological properties.

Future research will likely focus on:

-

Developing more complex C4-substituents to engage with specific sub-pockets of kinase active sites for improved selectivity.

-

Exploring positional isomers of the benzonitrile group to alter the vector and orientation of the molecule within the binding site.

-

Applying computational modeling and machine learning to predict the activity of novel analogs and prioritize synthetic efforts.

The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED5aKNeltN0J773jlmGvBNpFcweYdk727Iora78CRXxhuQHv0x1ZeOxs8_LEKJapcfPMa6xj-xLDG2YDVzpFVDga8l_wSmetET3Rq2DQy0Rd4c-RMmZUnV_MiTgZ8F3e1k9eLc]

- Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXk_ldVLalo0hmpDY3PXx_LzManCTFQGFudDDTH1R1YHTZfZ8a0orRuOJStMDWSsIv9mwxu1EFgFeDrtmg7Djjck403tHD0NyXB7R-QGQvHy3oy4-DSuZNVr5RpUf2SooapvM]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7b9xetbgi6h_hEYvdU1_cSiJ9PY0kq8x28KucsNv7_gHLiJixGpmi0H_RHl4UhYXR30S-wjbsZkcCiGnEoi6gvIM6Yxs5VrGWdU4cOUYfCF-KsGsD62lfNIIFquMAoO1F1KzgPf8_Pcfxvw==]

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhw0As7FPeIpMMSq1w4rtZfNy3CmG3oVidfeziwZmJLuUDHfW-qxve1ecfPds978AOTxBA1aYxbKMXLY5IF_dmnwpebrv4WzEUQfoewIrFX8CvAAZoez36uQQkPDkR6tUQ6LZM2Mct5Q4VvA==]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZwhCAl5ei02qmN5N3ZcoxlhubDocrxGoMtmiGcGlqdJ0yoSlzHPFxVV5cXyxGoCRNeggiZLAb2INe2cm0UUDf5k-0N4oGeihaBIrIducRiWaNaCA9ppIo1umz-I-kv8LNhGwDOfDgJdYr2g==]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwteQVwUmSL_Pm9xd0P_bK1wEnjqHsuJHt1kwYTIySEtc5Ov1ij2O6jhNnbVs663NYjvA-vfSzxjUDaxmb2QqmWFMAYBqvMZctGoQjizXTcINp1V0YiV165M-0qTMWj-mFRSI=]

- Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3nv7yblYuZwackl_yl21PBu3DpSQbhRTZhFycuzGflJx9FbwxDrWlLyKHjYMzegekMGfJG_XV1iwpzLs_Ks9vuBX5g6wkie2JCYAj-BDPRh0bAUY-aFLarThQsS4BL4FLOx4=]

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3TeLTwgQvBLypL1oWFafg202lLDArwn8kEAWtcdjP3clWlVaItShWaCCaSP2OLI3cx4qqK_waB2oyj5DJ3EHXBO0VWwfW0_Pwy0NTIdA3bZ4Tsq5oR5vtL2qBoCblXKIte-7-Dtt77rEOfA==]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Bromopyrazole Moiety

Abstract

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, valued for its presence in a multitude of biologically active compounds.[1] The functionalization of this heterocyclic system is paramount for the development of novel molecular entities. Among the various synthetic handles employed, the bromine atom offers a versatile and highly reactive site for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromopyrazole moiety, with a particular focus on its application in modern synthetic organic chemistry. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as other important transformations such as C-H activation and lithiation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of bromopyrazoles in their work.

Introduction: The Significance of the Bromopyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are of significant interest due to their prevalence in bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and neurological activities.[1] 4-Bromopyrazole, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The bromine atom acts as a versatile leaving group, enabling the introduction of diverse functional groups through various coupling reactions.[1]

The position of the bromine atom on the pyrazole ring significantly influences its reactivity. Generally, bromopyrazoles are valuable synthons for creating complex molecules.[1][2] This guide will explore the rich chemistry of bromopyrazoles, providing both mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the functionalization of bromopyrazoles.[3] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a bromopyrazole and an organoboron reagent, such as a boronic acid or ester.[4][5] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[5][6]

Mechanism and Causality: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[7][8] For instance, the presence of an unprotected N-H group in the pyrazole ring can inhibit the catalyst, necessitating the use of specific catalyst systems or N-protection strategies.[6] Generally, 3-bromopyrazoles exhibit higher reactivity compared to 4-bromopyrazoles in Suzuki-Miyaura couplings.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Benzonitrile in Pharmacophore Design

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzonitrile moiety, an aromatic ring bearing a nitrile group, has become a privileged scaffold in modern medicinal chemistry. Its distinct electronic signature, metabolic resilience, and capacity for versatile molecular interactions have established it as a critical component in the design of numerous therapeutics. This technical guide provides a comprehensive analysis of the multifaceted role of benzonitrile in pharmacophore modeling and drug design. We will explore its fundamental physicochemical properties, its function as a bioisostere, its engagement in a spectrum of non-covalent and covalent interactions, and its impact on the pharmacokinetic profiles of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ the benzonitrile motif in the pursuit of novel and effective medicines.

Introduction: The Unassuming Power of a Cyano Group on an Aromatic Scaffold

In the intricate process of drug discovery, a pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a ligand to be recognized by a biological target.[1] The strategic incorporation of specific functional groups is paramount in constructing a successful pharmacophore. Among these, the benzonitrile unit has emerged as a remarkably versatile and impactful component.

First synthesized in 1844, benzonitrile was initially relegated to roles as a solvent and chemical intermediate.[2] However, the latter half of the 20th century saw its ascent as a key pharmacophore, leading to the development of a wide array of drugs for diverse therapeutic areas, from oncology to infectious diseases.[2] The unique properties of the nitrile group (—C≡N), when coupled with the aromaticity of the benzene ring, provide a powerful tool for medicinal chemists to optimize potency, selectivity, and drug-like properties.

Physicochemical Properties: The Foundation of Benzonitrile's Utility

The utility of the benzonitrile group in drug design is deeply rooted in its fundamental physicochemical characteristics, which govern its interactions within a biological system.

-

Electronic Profile: The nitrile group is strongly electron-withdrawing, which significantly influences the electronic density of the attached benzene ring.[2][3] This electronic modulation affects the ring's reactivity and its potential for π-π stacking interactions with biological targets.[2][3]

-

Dipole Moment: Benzonitrile possesses a notable dipole moment, contributing to its utility as an aprotic polar solvent and enabling it to engage in polar interactions within protein binding pockets.[4]

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[2][3][5] In most instances, it passes through the body unchanged, contributing to improved pharmacokinetic profiles.[5]

-

Solubility and Lipophilicity: The incorporation of a nitrile group can enhance a compound's solubility and lead to a lower clogP value, which can improve a range of pharmacokinetic parameters, including increased systemic exposure and enhanced bioavailability.[3]

Table 1: Physicochemical Properties of Benzonitrile

| Property | Value | Significance in Drug Design |

| Molecular Weight | 103.12 g/mol | Contributes to ligand efficiency.[6] |

| Appearance | Clear, colorless liquid | Basic physical property.[6] |

| Odor | Almond-like | Characteristic physical property.[6] |

| Solubility in water | Slightly soluble | Influences formulation and bioavailability.[6] |

| Flash Point | 161 °F | Relevant for handling and safety.[6] |

Benzonitrile as a Versatile Bioisostere

A cornerstone of medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another to enhance a molecule's properties while maintaining its biological activity.[7] The benzonitrile moiety is a well-established bioisostere for several key functional groups.

Mimicking Carbonyls, Hydroxyls, and Halogens

The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and halogen groups, as it can act as a hydrogen bond acceptor.[3] This substitution can be advantageous, as the nitrile group is often more metabolically stable.[5] For instance, the replacement of a chlorine atom with a nitrile has been shown to reduce lipophilicity and improve the half-life in human liver microsomes.[5] The nitrile's linear geometry and electronic properties can also mimic the interactions of a fluorine atom.[5]

The following diagram illustrates the concept of bioisosteric replacement.

Caption: Bioisosteric replacement of a carbonyl group with a nitrile.

The Spectrum of Non-Covalent Interactions

The benzonitrile group's ability to participate in a variety of non-covalent interactions is central to its role in achieving high-affinity binding to protein targets.[8][9]

-

Hydrogen Bonds: The nitrile nitrogen can act as a hydrogen bond acceptor, interacting with donor groups like serine or arginine residues in a protein.[5]

-

π-π Stacking: The electron-withdrawing nature of the nitrile group alters the electronic density of the benzene ring, which can enhance π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[3]

-

Dipole-Dipole Interactions: The polarity of the nitrile group facilitates dipole-dipole interactions with polar residues in the binding pocket.

-

C-H···N Interactions: The phenyl C-H can act as a hydrogen bond donor, with the nitrile group serving as the acceptor, further stabilizing the ligand-protein complex.[10]

The following diagram illustrates the various non-covalent interactions of benzonitrile within a protein binding pocket.

Caption: Non-covalent interactions of benzonitrile in a binding pocket.

Benzonitrile in Covalent Drug Design

Beyond its role in non-covalent interactions, the nitrile group can also serve as an electrophilic "warhead" in the design of covalent inhibitors.[11] The carbon atom of the nitrile is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of a target protein, leading to the formation of a covalent bond.[11][12] This can result in either reversible or irreversible inhibition, offering advantages such as increased potency and prolonged duration of action.[11][13]

The reactivity of the nitrile warhead can be modulated by the addition of adjacent electron-withdrawing groups.[11] This tunability is critical for designing inhibitors with the desired level of reactivity and selectivity, minimizing off-target effects.[11]

Impact on Metabolic Stability and Pharmacokinetics

The inclusion of a benzonitrile moiety can significantly enhance a drug candidate's metabolic stability and overall pharmacokinetic profile.[14][15]

-

Resistance to Metabolism: The nitrile group is generally not susceptible to metabolic transformation.[5] When metabolism of nitrile-containing drugs does occur, it typically happens at sites remote from the nitrile group.[5]

-

Improved Pharmacokinetic Parameters: The introduction of a nitrile group can lead to improvements in various pharmacokinetic parameters, including increased systemic exposure, enhanced bioavailability, and a prolonged half-life.[3]

-

Modulation of Physicochemical Properties: Strategically placing a nitrile group can fine-tune a molecule's physicochemical properties, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[16]

Experimental Workflows for Characterizing Benzonitrile-Containing Compounds

A robust set of experimental techniques is essential for validating the intended interactions and assessing the overall properties of drug candidates containing a benzonitrile moiety.[17][18][19]

Biophysical Techniques for Binding Analysis

Several biophysical methods can be employed to characterize the binding of benzonitrile-containing ligands to their protein targets.[17][18][19][20]

-

Fluorescence Polarization (FP): A widely used technique for studying protein-protein interactions and ligand binding.[18][20]

-

Surface Plasmon Resonance (SPR): A label-free method that provides kinetic information and binding affinities.[17][20]

-

Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamics of binding.[17]

-

X-ray Crystallography: Provides high-resolution structural information on how the benzonitrile moiety interacts with the target protein.[21]

The following diagram outlines a typical workflow for assessing the binding affinity of a benzonitrile-containing compound.

Caption: Workflow for binding affinity and structural analysis.

In Vitro ADME Assays

A suite of in vitro ADME assays is crucial for evaluating the drug-like properties of benzonitrile-containing compounds.

-

Metabolic Stability Assays: Assess the compound's susceptibility to metabolism, often using liver microsomes.[15]

-

Permeability Assays: Predict the compound's ability to cross biological membranes.

-

CYP Inhibition Assays: Determine the potential for the compound to inhibit key metabolic enzymes.

-

Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins.

The following diagram provides a schematic of a typical in vitro ADME screening cascade.

Caption: In vitro ADME screening cascade.

Case Studies: Benzonitrile in Approved Drugs

The strategic use of the benzonitrile moiety is evident in numerous approved drugs.

-

Letrozole and Anastrozole: These are potent and selective non-steroidal aromatase inhibitors used in breast cancer therapy.[2] They competitively and reversibly bind to the heme group of the aromatase enzyme, with the benzonitrile core playing a key role in this interaction.[2]

-

Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes. They contain a 2-cyanopyrrolidine moiety, where the nitrile group is crucial for their inhibitory properties and oral stability.[3]

-

Ibrutinib: An inhibitor of Bruton's tyrosine kinase (BTK) used in cancer treatment, ibrutinib contains an acrylamide warhead for covalent inhibition.[22]

Conclusion

The benzonitrile group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique physicochemical properties, ability to act as a bioisostere, and participation in a wide range of molecular interactions make it a valuable component in pharmacophore design. A deep understanding of its characteristics and strategic application can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As drug discovery continues to advance, the benzonitrile moiety will undoubtedly remain a key structural motif in the design of future therapeutics.

References

- The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).

- The Chemical Properties and Industrial Relevance of Benzonitrile. (n.d.).

- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem. (n.d.).

- Application Notes and Protocols for Studying Protein-Protein Interactions Using 4-Azidobenzonitrile - Benchchem. (n.d.).

-

Benzonitrile | C6H5(CN) | CID 7505 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 324.

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024).

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. (n.d.).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051–3064.

- Nitriles: an attractive approach to the development of covalent inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 795–807.

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nitrile-based reversible covalent inhibitors. (n.d.). Retrieved January 19, 2026, from [Link]

- Misra, N., et al. (2009). Der Pharma Chemica, 1(1), 196-209.

-

Covalent inhibitors in medicinal chemistry and natural products. (A and... (n.d.). Retrieved January 19, 2026, from [Link]

- Water-soluble Bioisosteres of meta-Benzenes. (2024). ChemRxiv.

- Formation of Complex Organics by Covalent and Non-Covalent Interactions of the Sequential Reactions of 1-4 Acrylonitrile Molecules with the Benzonitrile Radical Cation. (2024). Physical Chemistry Chemical Physics, 26(12).

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2012). Chemical Research in Toxicology, 25(9), 1722–1734.

- Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins. (2012). Biochemistry, 51(25), 4984–4991.

- 1.6: Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.

- Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (2020). Biophysical Reviews, 12(4), 879–890.

- Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases. (2007). Current Medicinal Chemistry, 14(3), 289–307.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.).

- Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry, 11(8), 869–881.

- Current Experimental Methods for Characterizing Protein-Protein Interactions. (2013). ChemMedChem, 8(5), 738–754.

- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (2022). Archiv der Pharmazie, 355(8), e2200084.

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Communities.

- Current Experimental Methods for Characterizing Protein–Protein Interactions. (2013). ChemMedChem, 8(5), 738–754.

- Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter.

- Noncovalent interactions in proteins and nucleic acids: beyond hydrogen bonding and π-stacking. (2022). Chemical Society Reviews, 51(10), 3854–3883.

- design and analysis of novel inhibitors against the kras mutations in lung cancer through computer. (2017). Pharmacophore, 8(6), 22–33.

- Biochemistry 2.3: Noncovalent interactions, pt 2. (2015). YouTube.

- What is the role of pharmacophore in drug design? (2025).

Sources

- 1. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Noncovalent interactions in proteins and nucleic acids: beyond hydrogen bonding and π-stacking - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drughunter.com [drughunter.com]

- 14. longdom.org [longdom.org]

- 15. nedmdg.org [nedmdg.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 21. communities.springernature.com [communities.springernature.com]

- 22. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

Mastering Solubility: A Technical Guide for the Characterization of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in Drug Discovery

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery, the aqueous solubility of a new chemical entity (NCE) is a critical determinant of its ultimate therapeutic success. Poor solubility is a primary contributor to erratic absorption, low bioavailability, and an increased risk of late-stage development failure.[1][2][3] For drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is a foundational pillar upon which formulation strategies, preclinical safety assessments, and clinical efficacy are built.[4][5]

This guide provides an in-depth framework for characterizing the solubility of challenging compounds, using the novel heterocyclic molecule 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile as a practical case study. While specific experimental data for this compound is not publicly available, this document will equip researchers with the strategic rationale and detailed protocols necessary to generate such critical data. We will move beyond rote procedures to explain the causality behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.

Compound Characterization: Predicting Solubility Challenges

Before any experimental work begins, a thorough in-silico and physicochemical analysis of the target molecule is essential. The structure of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile—comprising a brominated pyrazole, a phenyl ring, and a nitrile group—suggests several properties that influence its solubility.

-

Structure and Physicochemical Properties: The molecule possesses aromatic rings and a halogen substituent, which contribute to hydrophobicity and likely result in low intrinsic aqueous solubility. The pyrazole and nitrile moieties contain nitrogen atoms that can act as weak bases, suggesting that the compound's solubility will be dependent on pH.[6][7][8][9]

-

Predicted Properties: While experimental data is paramount, computational tools can provide valuable initial estimates. For a structurally related compound, (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the predicted LogP (a measure of lipophilicity) is 2.4, indicating a preference for lipid environments over aqueous ones.[10] This underscores the expectation of poor water solubility.

This initial assessment justifies the classification of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, for which solubility is a key limiting factor for absorption.[11]

The Duality of Solubility: Kinetic vs. Thermodynamic Approaches

Solubility is not a single value but a concept that must be defined by the experimental conditions under which it is measured.[12] In drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under conditions of rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer.[2][13] It is a high-throughput method used in early discovery to quickly flag problematic compounds.[2][14][15] However, kinetic solubility often overestimates the true solubility because it may reflect the solubility of a metastable or amorphous form rather than the most stable crystalline form.[16]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[17] It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid material at a specific temperature and pressure.[12] This value is crucial for lead optimization and formulation development as it represents the true, stable solubility of the compound.[2][5]

The strategic choice of which assay to use depends on the stage of drug discovery. Early-stage screening relies on high-throughput kinetic assays, while later-stage lead optimization and pre-formulation demand the precision of thermodynamic assays.[5]

Caption: Drug discovery solubility workflow.

Experimental Protocols for Comprehensive Solubility Profiling

A robust solubility assessment requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive profile for a compound like 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile.

High-Throughput Kinetic Solubility Assay

This method is ideal for initial screening of compound libraries.[18]

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. Any resulting precipitate is detected by light scattering (nephelometry) or separated by filtration, with the remaining dissolved compound quantified.[13]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform serial dilutions directly in the plate to create a range of concentrations.

-

Addition of Aqueous Buffer: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells. The final DMSO concentration should be kept low (<5%) to minimize its co-solvent effect.[19]

-

Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation.[1]

-

Detection and Quantification:

-

Nephelometry: Measure the turbidity of each well using a plate reader capable of light scattering detection. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[13]

-

Filtration Method: Alternatively, filter the contents of each well through a MultiScreen® HTS-PCF Filter Plate.[18][19] Analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[1]

-

Thermodynamic "Shake-Flask" Solubility Assay

This method is considered the definitive approach for determining equilibrium solubility.[17][20]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.

Step-by-Step Methodology:

-

Compound Addition: Add an excess of solid 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (e.g., 1-2 mg) to a small glass vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[20]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[17] It is crucial to demonstrate that the concentration is no longer changing over time to confirm equilibrium.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Dilute the filtrate appropriately and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Solid State Analysis: After the experiment, it is best practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to ensure that the compound has not changed its crystalline form during the experiment.[16]

Caption: Comparison of Kinetic and Thermodynamic workflows.

Key Factors Influencing Solubility: pH and Co-solvents

To build a complete solubility profile, it is critical to investigate how solubility changes under different conditions.

The Effect of pH

For ionizable compounds, solubility can vary dramatically with pH.[9][21] Given the presence of basic nitrogen atoms in its structure, 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is expected to be more soluble in acidic conditions due to protonation.[6][7][8]

Experimental Design: The thermodynamic shake-flask method should be repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[22][23][24] This aligns with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[22][23][25] Plotting solubility versus pH generates a profile that is invaluable for predicting oral absorption and guiding formulation.

The Effect of Co-solvents

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[11][26][27] They work by reducing the polarity of the aqueous medium.[26]

Experimental Design: A co-solvent study can be performed to assess formulation feasibility. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[28]

-

Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).

-

Determine the thermodynamic solubility of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in each co-solvent mixture using the shake-flask method.

-

Plotting solubility against the co-solvent concentration can reveal the solubilization power of each solvent and help identify a suitable vehicle for preclinical studies.[28]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile at 37°C

| Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 7.4 | [Experimental Value] | [Calculated Value] |

Table 2: Co-solvent Effect on Solubility in pH 7.4 Buffer at 37°C

| Co-solvent System | % Co-solvent (v/v) | Solubility (µg/mL) | Fold Increase |

| None | 0% | [Baseline Value] | 1.0 |

| PEG 400 | 10% | [Experimental Value] | [Calculated Value] |

| PEG 400 | 20% | [Experimental Value] | [Calculated Value] |

| Propylene Glycol | 10% | [Experimental Value] | [Calculated Value] |

| Propylene Glycol | 20% | [Experimental Value] | [Calculated Value] |

Conclusion: From Data to Decision-Making

A meticulously executed solubility assessment provides the critical data needed to make informed decisions in the drug discovery pipeline. For a compound like 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, this guide outlines a pathway to:

-

Quantify its solubility under various physiologically relevant conditions.

-

Understand the key drivers of its solubility (e.g., pH-dependency).

-

Develop a rational basis for formulation design, such as selecting appropriate vehicles for in vivo studies.

By adopting this comprehensive and mechanistically-driven approach, research organizations can mitigate the risks associated with poor solubility, reduce late-stage attrition, and ultimately increase the probability of advancing promising new chemical entities to the clinic.

References

- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.

- AAT Bioquest. (2023). Does pH affect solubility?

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

- Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

- Wikipedia. (n.d.). Cosolvent.

- Stavchansky, S., & Gouda, M. W. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

- Merck Millipore. (n.d.). MultiScreen®HTS-PCF Filter Plates for Solubility Assays.

- Pion Inc. (n.d.). Solubility and Supersaturation - A Brief Introduction.

- Fiveable. (n.d.). pH and Solubility - AP Chem.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.

- Khan Academy. (n.d.). pH and solubility.

- askIITians. (2025). How does pH affect solubility?

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Pion Inc. (n.d.). Determination of solubility by CheqSol method.

- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.

- BMG LABTECH. (2014). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media.

- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).

- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Pion Inc. (2022). Pion Highlights 'Game Changing' Method to Measure Dissolution in Real Time.

- Sigma-Aldrich. (n.d.). Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate.

- Pion Inc. (n.d.). The Determination of Solubility Pion CheqSol Explained.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Pion Inc. (n.d.). The Determination of Solubility - Pion CheqSol Explained.

- Wikipedia. (n.d.). High-throughput screening.

- Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Retrieved from Thermodynamics Research Center website.

- PubChem. (n.d.). (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.

- ChemicalBook. (n.d.). 3-(4-BroMo-1H-pyrazol-1-yl)benzonitrile.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2013).

- BLDpharm. (n.d.). 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile.

- Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.

- CymitQuimica. (n.d.). 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

- Sigma-Aldrich. (n.d.). 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile.

- FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.

- Farmacia. (2020). The Importance of Solubility for New Drug Molecules.

- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

Sources

- 1. enamine.net [enamine.net]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. fda.gov [fda.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. fiveable.me [fiveable.me]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. Khan Academy [khanacademy.org]

- 9. How does pH affect solubility? - askIITians [askiitians.com]

- 10. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 15. High-throughput screening - Wikipedia [en.wikipedia.org]

- 16. ovid.com [ovid.com]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. scispace.com [scispace.com]

- 21. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. database.ich.org [database.ich.org]

- 24. researchgate.net [researchgate.net]

- 25. ema.europa.eu [ema.europa.eu]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. Cosolvent - Wikipedia [en.wikipedia.org]

- 28. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapies.[1] A detailed understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as they pertain to the structural elucidation of this compound. By integrating established principles of spectroscopy with data from related pyrazole and benzonitrile derivatives, this document serves as an in-depth resource for researchers working with this and structurally similar molecules.

Introduction: The Significance of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile in Synthetic Chemistry

3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is a bifunctional organic molecule that incorporates two key pharmacophores: a substituted pyrazole ring and a benzonitrile moiety. The pyrazole nucleus is a common feature in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3] The benzonitrile group, on the other hand, is a versatile synthetic handle and can influence a molecule's electronic properties and binding affinities.[1] The presence of a bromine atom on the pyrazole ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery programs.[1]

Given its potential in the development of novel therapeutics, a robust and unequivocal method for the characterization of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is essential. Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure and provide a unique fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation